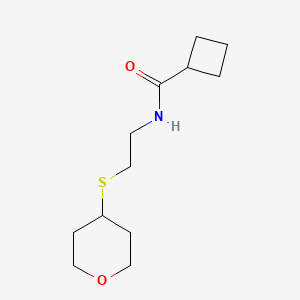
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a tetrahydropyran ring, a thioether group, an ethyl group, and a cyclobutanecarboxamide group . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . A thioether is a functional group in organosulfur chemistry with the connectivity C-S-C. The ethyl group is a common alkyl group in organic chemistry with the formula -CH2CH3. Cyclobutanecarboxamide refers to a cyclic amide derived from cyclobutanecarboxylic acid.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydropyran ring, in particular, is known to exist in a chair conformation in the gas phase .Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, tetrahydropyranyl ethers are known to be resilient to a variety of reactions. The parent alcohol can be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydropyran is a colorless volatile liquid .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to targetCarbonic anhydrase 1 and Carbonic anhydrase 2 . These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Mode of Action
sulfanyl group . This group can form disulfide bonds with cysteine residues in proteins, potentially altering their function .
Biochemical Pathways
carbon dioxide transport and pH regulation pathways. The downstream effects could include changes in cellular respiration and metabolic processes .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and stability .
Result of Action
Based on its potential targets, it may influence cellular respiration and metabolic processes, potentially leading to changes in energy production and utilization .
properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c14-12(10-2-1-3-10)13-6-9-16-11-4-7-15-8-5-11/h10-11H,1-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURFTVKACAPWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

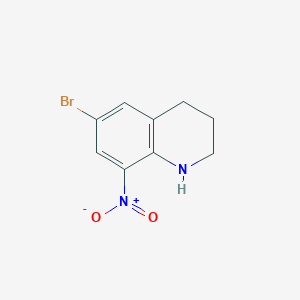

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2853418.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B2853420.png)
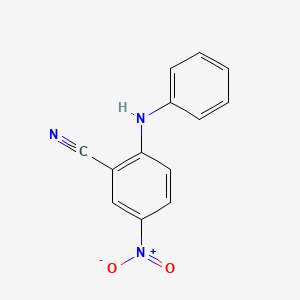

![2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853424.png)
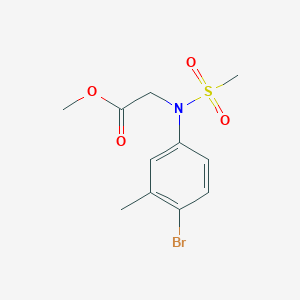
![N-(4-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853428.png)
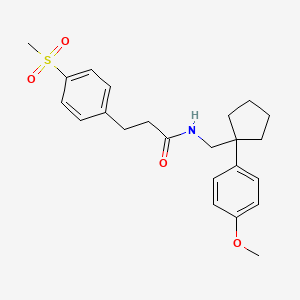
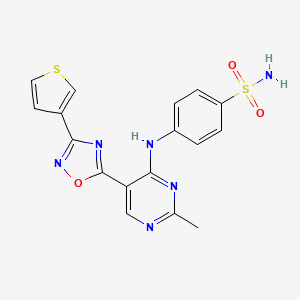
![3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2853434.png)
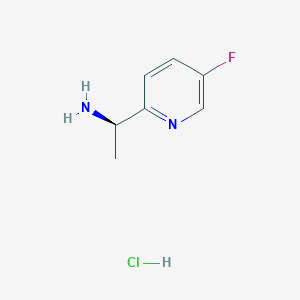
![N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2853436.png)